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VSV-G Peptide acetate

Cat. No.: B10825687
M. Wt: 1399.6 g/mol
InChI Key: FWBKBBJRLXFQFZ-ZAUQCMEASA-N
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Description

Origin and Molecular Nature of VSV-G Peptides

VSV-G peptides originate as synthetic fragments of the full-length VSV G glycoprotein (B1211001), which is encoded by the VSV genome. acs.orgtandfonline.com The mature glycoprotein is a type I transmembrane protein, meaning it passes through the membrane once with its N-terminus facing the exterior of the virus. nih.gov It assembles into trimeric spikes on the viral envelope. tandfonline.com

Researchers identify and synthesize short amino acid sequences from specific functional domains of the VSV-G protein to study their roles in isolation. tandfonline.com A notable example is a hydrophilic peptide corresponding to amino acid residues 145-164 (sequence: VTPHHVLVDEYTGEWVDSQF) of the VSV-G protein. tandfonline.comtandfonline.com Unlike classical viral fusion peptides which are typically hydrophobic, this region is hydrophilic, containing several charged residues. tandfonline.com Synthetic peptides like this are produced through chemical synthesis and are commonly purified as acetate (B1210297) salts (e.g., VSV-G Peptide acetate) to create stable, research-grade compounds.

Foundational Role of VSV-G Glycoprotein in Viral Entry and Membrane Fusion Mechanisms

The VSV-G glycoprotein is the master key for viral entry. The process begins when the G protein attaches to receptors on the surface of a host cell, such as the low-density lipoprotein (LDL) receptor, which triggers the cell to engulf the virus particle into an endosome through clathrin-mediated endocytosis. amsbio.combiorxiv.org

Once inside the endosome, the environment becomes acidic. tandfonline.com This low pH acts as a trigger, causing the G protein to undergo a dramatic, yet reversible, conformational change from its pre-fusion to a post-fusion state. tandfonline.combiorxiv.org This structural rearrangement exposes fusogenic regions of the protein that were previously hidden. ucl.ac.uk

While an internal region (residues 118-136) was initially proposed as the fusion peptide, further studies have highlighted the importance of other domains. asm.orgnih.gov For instance, the hydrophilic peptide (residues 145-164) has been shown to be sufficient to catalyze membrane fusion on its own, a process that is dependent on both low pH and the presence of negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) in the target membrane. tandfonline.comnih.gov This interaction destabilizes the endosomal membrane, forcing it to merge with the viral envelope and thereby releasing the viral genome into the host cell's cytoplasm to begin replication. biorxiv.org A key feature of the VSV-G protein is that these low-pH-induced conformational changes are reversible, which distinguishes it from many other viral fusion proteins. tandfonline.com

Broad Significance of VSV-G and its Peptide Derivatives in Advanced Research Modalities

The full-length VSV-G protein is widely exploited in molecular biology and gene therapy. Its ability to bind to receptors on a vast array of cell types from different species makes it a "gold-standard" tool for pseudotyping retroviral and lentiviral vectors. tandfonline.comucl.ac.uk By replacing the native envelope protein of a viral vector (like HIV-1) with VSV-G, researchers can create robust vectors that can deliver genes to a broad range of target cells with high efficiency. acs.orgtandfonline.com

The derived synthetic peptides, such as this compound, have their own distinct and crucial applications. They serve as minimalist tools to probe the fundamental biophysics of membrane fusion. tandfonline.com By using an isolated peptide, scientists can study how a specific protein sequence interacts with lipid bilayers without the complexity of the entire virus or protein structure. tandfonline.comnih.gov

Research using these peptides has provided detailed insights, including:

Mechanism of Action : Studies with synthetic peptides confirmed that specific charged amino acid residues (like Asp¹⁵³ and Glu¹⁵⁸) within the hydrophilic fusion domain are critical for forming a hydrophobic structure at low pH, which is necessary for fusion. tandfonline.com

Oligomerization : Evidence suggests that these peptides must oligomerize, or cluster together, at the membrane surface to create a structure capable of inducing fusion. tandfonline.com

Therapeutic and Purification Tools : Peptides that bind specifically to the VSV-G protein have been developed as affinity ligands to improve the purification of lentiviral vectors for clinical use, addressing a major challenge in biomanufacturing. nih.govresearchgate.net

These peptide-based studies are fundamental to understanding not only VSV entry but also the general principles of protein-lipid interactions that govern many essential biological processes.

Data Tables

Table 1: Key Functional Domains and Peptides of VSV-G Protein

Domain/PeptideAmino Acid Residues (approx.)Proposed FunctionKey Characteristics
Putative Fusion Peptide118-136Initial candidate for mediating membrane fusion. asm.orgnih.govInternal, hydrophobic sequence. asm.org
Hydrophilic Fusion Peptide145-164Induces membrane fusion at low pH; interacts with negatively charged lipids. tandfonline.comtandfonline.comHydrophilic, contains critical charged residues (Asp, Glu, His). tandfonline.com
Membrane-Proximal Region437-461Essential for fusion activity and virus infectivity. nih.govHighly conserved domain near the transmembrane anchor. nih.gov

Table 2: Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H98N16O21S B10825687 VSV-G Peptide acetate

Properties

Molecular Formula

C59H98N16O21S

Molecular Weight

1399.6 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1

InChI Key

FWBKBBJRLXFQFZ-ZAUQCMEASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O

Origin of Product

United States

Molecular and Cellular Determinants of Vsv G Functionality

Structural Dynamics and pH-Dependent Conformational Transitions of VSV-G Glycoprotein (B1211001)

The fusogenic activity of the Vesicular Stomatitis Virus G glycoprotein (VSV-G) is intricately linked to its ability to undergo significant, yet reversible, conformational changes in response to acidic pH. nih.gov These structural transitions are fundamental to its function, enabling the fusion of the viral envelope with the host cell's endosomal membrane.

VSV-G is classified as a class III fusion protein, a group characterized by pH-dependent reversible conformational changes between pre- and post-fusion states. acs.org The protein exists as a trimer on the surface of the mature virion at a neutral pH of 7 in its prefusion state. acs.org This prefusion structure is relatively compact, with the fusion loops oriented towards the viral membrane. uni-bayreuth.de

Upon entry into the host cell's endosome, the lower pH environment triggers a dramatic structural reorganization. nih.govrupress.org This transition from the prefusion to the postfusion conformation is one of the largest reversible conformational changes described for a protein. esrf.fr The process involves a three-stage model:

A reversible, pH-dependent conformational change from the prefusion trimer to an extended, monomeric intermediate. caltech.edupnas.org

Reversible trimerization and clustering of the fusion loops, which insert into the target cell membrane. caltech.edu

The folding back of a cluster of these extended trimers into their postfusion conformations, which brings the viral and cellular membranes together to facilitate fusion. caltech.edu

This entire process is reversible; if the pH is neutralized, the protein can return to its prefusion state. nih.govpnas.org This reversibility is a key feature that distinguishes VSV-G from many other viral fusion proteins. caltech.edu The pH-dependent equilibrium between the different conformations of G suggests that the energy released during the structural transition of a single trimer is not sufficient to drive the fusion reaction, highlighting the cooperative action of multiple G proteins. rupress.orgesrf.fr

Several studies have utilized biophysical techniques to characterize these structural changes. For instance, electron microscopy has visualized the different conformations of G on virions at varying pH levels, observing the prefusion and postfusion structures at high and low pH, respectively. rupress.org Furthermore, analysis has revealed that at intermediate pH, monomeric intermediates of G can be observed at the viral surface. plos.orgembopress.org

Table 1: Key Characteristics of VSV-G Structural Transitions

Feature Description References
Protein Class Class III fusion protein acs.org
Initial State Trimer in a prefusion conformation at neutral pH acs.org
Trigger Acidic pH in the endosome nih.govrupress.org
Transition Reversible conformational change from prefusion to postfusion state nih.govacs.orgcaltech.edu
Intermediates Monomeric intermediates are formed during the transition caltech.edupnas.orgplos.orgembopress.org
Reversibility The low-pH-induced conformational change is fully reversible nih.govesrf.fr

Characterization of VSV-G Receptor Interactions and Cellular Tropism

The broad cellular tropism of VSV is a direct consequence of the VSV-G protein's ability to bind to highly ubiquitous host cell receptors. pnas.orgnih.gov This interaction initiates the process of viral entry and is a critical determinant of which cells the virus can infect.

Elucidation of Host Cell Receptor Binding (e.g., Low-Density Lipoprotein Receptor Family)

The primary entry receptors for VSV have been identified as members of the Low-Density Lipoprotein Receptor (LDLR) family. pnas.orgpnas.orgresearchgate.net This discovery explained the long-observed pantropic nature of VSV, as LDLR family members are widely expressed across various cell types and tissues. pnas.orgresearchgate.net

The interaction between VSV-G and LDLR is specific and involves distinct domains on both the viral protein and the cellular receptor. researchgate.netnih.gov Research has shown that VSV-G binds to the cysteine-rich domains (CRs) of the LDLR. ucl.ac.uk Specifically, crystal structures of VSV-G in complex with the second and third cysteine-rich domains (CR2 and CR3) of the LDLR have revealed that both domains bind to the same site on the G protein. nih.gov

The binding is mediated by key basic residues on the VSV-G protein. nih.govucl.ac.uk Mutating these essential residues on VSV-G abolishes its ability to interact with CR2 and CR3 and, consequently, abrogates VSV infectivity. nih.gov This indicates that all functional VSV receptors are likely members of the LDLR family, as viruses with these mutations are no longer infectious. nih.gov The interaction between VSV-G and the LDLR is also dependent on calcium ions. pnas.org

Table 2: VSV-G Interaction with LDLR Family

Interacting Molecule Specific Domain/Residue Function References
VSV-G Basic residues Essential for binding to LDLR CR domains nih.govucl.ac.uk
LDLR Cysteine-rich domains (CR2, CR3) Binding sites for VSV-G researchgate.netnih.govucl.ac.uk

Mechanisms of Endosomal Escape and Intracellular Trafficking

Following receptor binding, VSV enters the host cell through clathrin-mediated endocytosis. pnas.orgnih.govmdpi.com This process involves the internalization of the virus into endosomes, which are membrane-bound vesicles within the cell.

Once inside the endosome, the virus is trafficked through the endocytic pathway, encountering a progressively lower pH. nih.gov This acidification of the endosomal lumen is the critical trigger for the conformational changes in VSV-G, leading to membrane fusion. mdpi.comasm.org The low pH causes the G protein to transition to its fusogenic post-fusion state, allowing the insertion of its fusion loops into the endosomal membrane. uni-bayreuth.derupress.org This action brings the viral envelope and the endosomal membrane into close proximity, ultimately leading to their fusion and the release of the viral nucleocapsid into the cytoplasm. asm.orgsynchrotron-soleil.fr

The trafficking of VSV-G itself through the cell's secretory pathway is a highly regulated process. Newly synthesized G proteins are transported from the endoplasmic reticulum (ER) to the Golgi apparatus. mdpi.com Studies have shown that VSV-G is sorted and concentrated during its export from the ER. nih.gov The cytoplasmic tail of VSV-G contains sorting signals, including a tyrosine-based motif (YxxØ), that are crucial for its efficient transport. asm.orgmolbiolcell.org This motif is recognized by cellular trafficking machinery, such as the adaptor protein complexes AP-1 and AP-3, which direct the protein's movement. asm.orgpnas.org The efficient delivery of VSV-G to the cell surface is essential for the assembly of new viral particles. pnas.org

Investigation of VSV-G Influence on Cellular Processes and Protein Stability

Beyond its primary roles in cell entry, the VSV-G protein can also influence various cellular processes, including the stability of other proteins and its interaction with host factors during the viral life cycle.

Impact on Intracellular Protein Levels and Degradation Pathways

Research has indicated that VSV-G can affect the stability of other proteins within the cell. For instance, in the context of producing lentiviral vectors pseudotyped with VSV-G, it has been observed that VSV-G can increase the levels of the HIV-1 Gag protein. frontiersin.org This suggests that VSV-G may protect the Gag protein from lysosomal degradation, thereby enhancing the production of lentiviral particles. frontiersin.org

Conversely, the stability of VSV-G itself is regulated by cellular degradation pathways. The host protein MARCH8, a membrane-associated RING-CH protein, has been shown to promote the degradation of VSV-G. asm.orgbiorxiv.org Overexpression of MARCH8 leads to reduced levels of VSV-G in cells and its decreased incorporation into new virions, ultimately reducing viral infectivity. asm.orgbiorxiv.org This effect is dependent on lysine (B10760008) residues within the cytoplasmic tail of VSV-G. asm.org

Regulation by Host Factors (e.g., Ezrin) in Viral Particle Biogenesis

The assembly and budding of new VSV particles are complex processes that involve interactions between viral proteins and host cell machinery. The VSV matrix (M) protein plays a central role in driving budding. nih.gov While VSV-G is not absolutely required for the release of virus-like particles, its presence significantly enhances the efficiency of virus production. nih.gov

Host factors also play a regulatory role in this process. The protein Ezrin, which links the plasma membrane to the actin cytoskeleton, has been implicated in modulating VSV-G-related functions. frontiersin.org Specifically, unphosphorylated Ezrin has been found to inhibit the stabilizing effect of VSV-G on the HIV-1 Gag protein. frontiersin.org Silencing Ezrin expression led to an increase in Gag protein levels in the presence of VSV-G, suggesting that Ezrin can interfere with the production of VSV-G pseudotyped vectors. frontiersin.org This indicates that the trafficking of intracellular vesicles associated with HIV-1 Gag may be controlled by Ezrin. frontiersin.org

Advanced Applications of Vsv G Pseudotyping in Viral Vector Systems

Development and Optimization of VSV-G Pseudotyped Lentiviral Vectors

The development of lentiviral vectors pseudotyped with VSV-G marked a significant leap forward in gene delivery technology. nih.govacs.org These vectors are capable of transducing both dividing and non-dividing cells, leading to long-term and stable gene expression. thermofisher.cominsights.bioimanislife.com The inherent stability of the VSV-G protein also allows for the concentration of viral particles to high titers through methods like ultracentrifugation, a crucial step for many experimental and clinical applications. nih.govaddgene.orgnih.gov

Enhanced Transduction Efficiency and Broad Cell Tropism

A primary advantage of pseudotyping with VSV-G is the significant enhancement of transduction efficiency across a wide range of cell types, a characteristic known as broad cell tropism. acs.orgnih.govnih.govtargetmol.com The VSV-G protein facilitates viral entry by binding to the low-density lipoprotein receptor (LDLR) and its family members, which are ubiquitously expressed on the surface of many mammalian cells. addgene.orgfrontiersin.orgpnas.org This broad receptor usage allows VSV-G pseudotyped vectors to efficiently transduce a diverse array of cells, including neurons, hematopoietic stem cells, and various cancer cell lines. acs.orgmdpi.comnih.gov

The robust nature of VSV-G contributes to the physical stability of the lentiviral particles, making them resistant to freeze-thaw cycles and ultracentrifugation, which in turn helps in achieving high-titer vector preparations. nih.gov However, the very broadness of this tropism can sometimes be a disadvantage in vivo, as it may lead to off-target effects where the vector transduces cells other than the intended target population. addgene.org

Recent research has also explored dual-pseudotyping strategies to further enhance transduction efficiency. For instance, combining VSV-G with the Sendai virus hemagglutinin-neuraminidase (SeV-HN) glycoprotein (B1211001) has been shown to synergistically improve lentiviral vector transduction efficiency in various cell lines, including human hematopoietic stem cells. nih.gov This dual-pseudotyped vector, termed V/HN-LV, demonstrated that SeV-HN enhances infectivity by removing sialic acid from VSV-G and enabling the vector to recognize sialic acid on host cells. nih.gov

Table 1: Comparison of Transduction Efficiency with Different Viral Envelopes

Viral Envelope Target Cell Types Relative Transduction Efficiency Key Advantages
VSV-G Broad range of mammalian cells High Broad tropism, high stability
MLV Amphotropic Murine and other mammalian cells Moderate
LCMV-WE Broad range High Similar titer to VSV-G
Rabies Glycoprotein Neuronal cells High (in specific cells) Neurotropic
Ebola Glycoprotein Airway epithelium, cardiomyocytes High (in specific cells) Specific tropism

Methodological Advancements in Lentiviral Vector Production

The production of high-quality, high-titer VSV-G pseudotyped lentiviral vectors presents several challenges, primarily related to the cytotoxicity of the VSV-G protein and the complexities of large-scale manufacturing. nih.govucl.ac.ukresearchgate.net Continuous efforts are being made to optimize production protocols to overcome these hurdles.

A significant challenge in producing VSV-G pseudotyped vectors is the inherent cytotoxicity of the VSV-G protein when expressed constitutively in producer cells. addgene.orgnih.govaddgene.org This toxicity can lead to cell fusion and death, thereby limiting the yield of viral vectors. addgene.org To circumvent this, inducible expression systems, such as the tetracycline-inducible (Tet-On/Tet-Off) system, are often employed. nih.govnih.govaddgene.org These systems allow for the controlled expression of VSV-G only during the vector production phase, thus minimizing its detrimental effects on the producer cells.

Another major issue is the phenomenon of retro-transduction, where the produced lentiviral vectors infect the producer cells themselves. frontiersin.orgnih.gov This not only reduces the harvestable vector yield but can also impact the health and productivity of the producer cell line. frontiersin.orgnih.gov Strategies to mitigate this include the knockout of the LDLR gene in producer cells and lowering the pH of the culture medium post-transfection, which has been shown to significantly reduce retro-transduction. frontiersin.org

The choice of promoter to drive the expression of VSV-G and the transgene is critical for optimizing vector production and function. nih.gov Different promoters exhibit varying levels of activity in different cell types, which can influence both the titer of the produced virus and the level of transgene expression in the target cells.

Studies have shown that very late baculoviral promoters, such as the p10 promoter, can drive high levels of VSV-G expression, leading to enhanced transduction efficiency without compromising the yield of baculovirus-produced vectors. mdpi.commdpi.com In contrast, promoters like Orf-13 and Orf-81 result in lower VSV-G expression, which can rescue morphological defects in the viral particles and improve their stability, while still maintaining efficient gene delivery. mdpi.com Commonly used ubiquitous promoters in lentiviral vectors for transgene expression include CMV, EF-1α, and SFFV, with SFFV often being favored for its resistance to silencing over time. imanislife.comnih.gov

Table 2: Impact of Different Promoters on VSV-G Expression and Transduction

Promoter Expression Level of VSV-G Transduction Efficiency Impact on Vector Integrity
polH Very High High Can cause structural defects
p10 High High Preserves production yields
Orf-13 Low Efficient Rescues structural defects, improves stability
Orf-81 Low Efficient Rescues structural defects, improves stability
CMV Moderate Moderate Can be silenced over time
SFFV High & Sustained High Less prone to silencing

The generation of stable producer cell lines that continuously produce lentiviral vectors is a key goal for scalable and cost-effective manufacturing. nih.govinsights.bioinsights.biobiopharminternational.com These cell lines have all the necessary components for vector production, including the VSV-G envelope, integrated into their genome. insights.bioinsights.bio The production of viral vectors is then typically induced by a chemical agent. insights.bio

Developing stable VSV-G expressing cell lines has been challenging due to the protein's cytotoxicity. ucl.ac.ukucl.ac.uk However, research has shown that some vesiculovirus G proteins, including the Indiana strain of VSV-G, can be constitutively expressed in cell lines like 293T without significant toxicity for extended periods. ucl.ac.uk Successful establishment of stable suspension producer cell lines has been achieved, capable of producing high titers of infectious lentiviral vectors (up to 9.38 × 10^7 TU/mL) in serum-free media. nih.gov These cell lines represent a major advancement for large-scale, clinical-grade vector manufacturing. nih.gov

Influence of Promoters on VSV-G Expression and Vector Integrity

Affinity Purification Strategies for Lentiviral Particles Utilizing VSV-G Ligands

The purification of lentiviral vectors from the complex mixture of cellular components and media is a critical step in producing a safe and effective product for clinical use. thermofisher.cominsights.bio Traditional methods often result in significant loss of viral particle bioactivity. thermofisher.com Affinity chromatography, which utilizes a specific interaction between a ligand and the target molecule, offers a highly selective and efficient purification method.

Recently, affinity chromatography resins specifically designed for the purification of VSV-G pseudotyped lentiviral particles have been developed. thermofisher.combioprocessonline.comthermofisher.comnih.gov These resins employ ligands that bind specifically to the VSV-G protein on the surface of the lentiviral vector. thermofisher.combioprocessonline.com One such resin, the CaptureSelect Lenti VSVG affinity matrix, demonstrates a high binding capacity (approximately 1x10^11 total particles/mL of resin) and utilizes gentle elution conditions, such as the use of arginine, to preserve the infectivity of the viral particles. thermofisher.comthermofisher.comnih.gov This technology allows for high recovery and purity in a single step, significantly improving the efficiency of the downstream purification process. thermofisher.comnih.gov

Another novel approach involves the use of recombinant VSV-G-binding proteins, such as ENV-Y, which is a fusion of an antibody's Fc region with the VSV-G binding domain of the LDLR. frontiersin.orgnih.gov This molecule can be used to both neutralize retro-transduction during production and as a tool for highly selective purification. frontiersin.orgnih.gov

Design and Screening of VSV-G Targeting Peptides

The development of targeted viral vectors is a significant goal in gene therapy, aiming to deliver genetic payloads specifically to desired cell types. A key strategy involves engineering the Vesicular Stomatitis Virus G-protein (VSV-G), a widely used envelope protein for pseudotyping, to alter its natural tropism. This has been approached by inserting or attaching targeting moieties, such as peptides or antibody fragments, to the VSV-G protein.

Researchers have successfully engineered VSV-G by inserting short peptides (2-10 amino acids) or larger single-chain antibody fragments (scFv) at its N-terminus. springermedizin.de For instance, an scFv targeting the human Major Histocompatibility Complex class I (MHC-I) was linked to the N-terminal of VSV-G. The resulting chimeric protein allowed HIV-1 particles to preferentially bind to and transduce human cells, demonstrating a shift in tropism. springermedizin.de Similarly, fusing nanobodies, which are small, stable, and specific binding proteins, to the VSV-G ectodomain has been explored to retarget vectors to receptors of therapeutic interest, such as HER2. biorxiv.org

To discover novel affinity ligands for purification purposes, which is a related application, systematic screening methodologies have been employed. One such approach utilized a dual-fluorescence screening technology combined with a targeted in silico design to identify peptide sequences with high selectivity for VSV-G. nih.govresearchgate.net This led to the discovery of several candidate peptides. Computational modeling was used to predict the binding sites of these peptides on the VSV-G surface. researchgate.net

Table 1: Examples of Identified VSV-G Targeting and Binding Peptides

Peptide SequenceDiscovery MethodIntended ApplicationReference
GKEAAFAADual-fluorescence & in silico screeningAffinity Chromatography nih.gov
SRAFVGDADRDDual-fluorescence & in silico screeningAffinity Chromatography nih.gov
αMHC/VSV-G (chimeric protein)Genetic EngineeringTargeted Gene Delivery springermedizin.de
Nanobody-VSV-G (chimeric protein)Genetic EngineeringTargeted Gene Delivery biorxiv.org
C-cyclo[GSRQFVADSDRD]C-GSGin silico design & screeningAffinity Chromatography researchgate.net
FEKISAAE-GSGin silico design & screeningAffinity Chromatography researchgate.net

These studies confirm that the VSV-G protein is amenable to genetic engineering for targeting purposes and that systematic screening can yield novel peptide ligands for both vector targeting and affinity purification. springermedizin.denih.gov

Optimization of Chromatographic Binding and Elution Parameters

The purification of VSV-G pseudotyped viral vectors, particularly lentiviruses (LVs), presents significant challenges due to the vectors' lability. nih.govresearchgate.net Affinity chromatography using ligands that target the VSV-G protein is a promising strategy to improve purification efficiency, yield, and purity. nih.govinsights.bio

A key step in developing this method is the optimization of binding and elution conditions to preserve the biological activity of the viral particles. insights.biothermofisher.com Researchers have developed peptide-based affinity resins and optimized their performance for LV purification. In one study, peptides like GKEAAFAA and SRAFVGDADRD were conjugated to a Poros resin. nih.gov The binding and release performance was then fine-tuned by adjusting chromatographic parameters. Optimal elution was achieved using a PIPES buffer with 0.65 M Sodium Chloride (NaCl) at a neutral pH of 7.4, resulting in a high product yield of 50-60% of viral genomes. nih.gov The peptide-based resin GKEAAFAA also showed high resistance to caustic cleaning with 0.5 M Sodium Hydroxide (NaOH), a critical feature for industrial applications. nih.gov

Other affinity chromatography systems have also been developed. One commercially available affinity matrix was shown to have a dynamic binding capacity of 1x10¹¹ total particles per mL of resin. thermofisher.comnih.gov For this system, gentle elution conditions were developed using a buffer containing 0.8 M Arginine, which helps to retain the infectivity of the LV particles. thermofisher.com In another approach, His-tags were inserted into the VSV-G protein to enable purification via Immobilized Metal Affinity Chromatography (IMAC). fda.gov In these studies, elution was optimized using buffers containing varying concentrations of imidazole. fda.gov

Table 2: Optimized Parameters for VSV-G Affinity Chromatography

ParameterOptimized ConditionSystem/LigandReference
Binding Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5CaptureSelect™ Lenti VSVG thermofisher.com
Elution Buffer PIPES buffer, 0.65 M NaCl, pH 7.4Peptide Ligands (GKEAAFAA, SRAFVGDADRD) nih.gov
Elution Buffer 50 mM HEPES, 0.8 M Arginine, pH 7.5CaptureSelect™ Lenti VSVG thermofisher.com
Elution Buffer Buffer with 100-200 mM Imidazole2sHis_VSV-G (IMAC) fda.gov
Resin Poros resinPeptide Ligands nih.gov
Dynamic Binding Capacity 1x10¹¹ total particles/mLCaptureSelect™ Lenti VSVG thermofisher.comnih.gov
Host Cell Protein Removal Up to 220-fold reductionPeptide Ligand (GKEAAFAA) nih.gov
DNA Removal >80%CaptureSelect™ Lenti VSVG nih.gov

These optimization efforts are crucial for creating scalable, efficient, and reproducible purification processes for VSV-G pseudotyped vectors, which is essential for their use in clinical applications. nih.govucl.ac.uk

Pseudotyping Applications with Other Viral Vector Platforms

Pseudotyping is a technique where the native envelope protein of a viral vector is replaced with a glycoprotein from another virus. addgene.org The G-protein of Vesicular Stomatitis Virus (VSV-G) is the most commonly used envelope for pseudotyping various viral vectors due to its high stability and broad tropism, meaning it can infect a wide range of cell types from different species. addgene.orgaddgene.orgresearchgate.net This is because its receptor, the low-density lipoprotein receptor (LDLR), is ubiquitously expressed. addgene.orgamsbio.com The use of VSV-G stabilizes viral particles, allowing them to be concentrated to high titers by ultracentrifugation, and enhances gene delivery efficiency. researchgate.netasm.org

Retroviral and Artificial Viral Vector Systems

VSV-G has been extensively used to pseudotype lentiviral and other retroviral vectors. researchgate.netjmb.or.kr Lentiviral vectors are popular tools for gene therapy because they can transduce both dividing and non-dividing cells. researchgate.net When pseudotyped with VSV-G, these vectors gain a much broader host range compared to those with conventional amphotropic envelopes. asm.org This modification is critical for achieving high transduction efficiency in a wide variety of target cells. researchgate.net

However, the constitutive expression of VSV-G is toxic to most mammalian packaging cell lines, which complicates the generation of stable producer cell lines needed for large-scale vector production. asm.org To overcome this, inducible expression systems, such as those controlled by tetracycline (B611298) or Cre recombinase, have been developed to regulate VSV-G expression, allowing for the reproducible and large-scale preparation of high-titer pseudotyped retroviral vectors. asm.orgjmb.or.kr VSV-G has also been used in the creation of fusogenic virosomes, which are artificial viral vectors, by incorporating the purified G protein into preformed lipid vesicles. jmb.or.kr

Recombinant VSV-ΔG Pseudotypes for Viral Entry and Inhibitor Discovery

A powerful tool for studying viral entry mechanisms is the recombinant VSV system in which the G-gene has been deleted (rVSV-ΔG). nih.govresearchgate.net This replication-deficient viral core can be pseudotyped with envelope glycoproteins from other viruses, including highly pathogenic ones like SARS-CoV-2. amsbio.comnih.gov The resulting pseudoviruses are restricted to a single round of infection, as they cannot produce their own envelope proteins to infect new cells. This crucial safety feature allows researchers to study the entry process of dangerous viruses under lower biosafety level (BSL-2) conditions. amsbio.comnih.govresearchgate.net

The rVSV-ΔG system is frequently engineered to carry a reporter gene, such as Firefly Luciferase or Green Fluorescent Protein (GFP). amsbio.combpsbioscience.com When the pseudovirus successfully enters a target cell, the reporter gene is expressed, providing a quantifiable signal (luminescence or fluorescence). This makes the system a robust and high-throughput platform for several applications:

Viral Entry Studies : The tropism and entry of the pseudotype are dictated by the foreign envelope protein, allowing for detailed analysis of its interaction with cellular receptors. nih.gov

Inhibitor Screening : The platform is ideal for screening large libraries of compounds to identify potential drugs that block viral entry. nih.govbpsbioscience.com

Neutralizing Antibody Evaluation : It can be used to measure the effectiveness of neutralizing antibodies generated in response to vaccination. nih.govresearchgate.net

Baculoviral Vectors in Mammalian Cell Transduction

Baculoviruses, which naturally infect insect cells, are also being developed as vectors for gene delivery to mammalian cells. conicet.gov.ar While they can enter mammalian cells, their natural transduction efficiency is low. nih.gov Pseudotyping baculoviruses with VSV-G significantly enhances their ability to transduce mammalian cells. conicet.gov.arnih.govresearchgate.net The VSV-G protein facilitates more efficient endosomal release of the vector within the target cell. researchgate.net

Studies have shown that baculoviruses pseudotyped with the full-length VSV-G protein have better transduction efficiency in mammalian cells compared to non-pseudotyped vectors or those pseudotyped with a truncated version of VSV-G, especially at a low multiplicity of infection. conicet.gov.arnih.gov The expression level of VSV-G on the baculovirus surface is a critical factor. mdpi.com Researchers have investigated the use of different baculoviral promoters to control the timing and level of VSV-G expression during vector production in insect cells. mdpi.commdpi.com

Table 3: Effect of Promoter on VSV-G Expression and Baculovirus Transduction

PromoterExpression PhaseRelative VSV-G ExpressionTransduction EfficiencyReference
ie1 Immediate-EarlyLowEnhanced vs. non-pseudotyped mdpi.com
gp64 Delayed-EarlyModerateEnhanced vs. non-pseudotyped mdpi.com
p10 Very LateHighestMaximized transduction mdpi.com
polH Very Late (Hyperactive)Very HighHigh, but can cause BV instability researchgate.netmdpi.com
Orf-13, Orf-81 LateLow (<5% of polH)Efficient, comparable to polH, improved BV stability mdpi.com

Optimizing VSV-G expression is key. While hyperactive promoters like polH lead to high VSV-G levels, they can also impair the stability and morphology of the baculovirus particles. researchgate.netmdpi.com Studies have found that using weaker, late-phase promoters like Orf-13 or Orf-81 reduces VSV-G expression to sufficient levels for efficient transduction while improving the structural integrity and stability of the vectors. mdpi.com This strategic optimization allows for the production of robust baculoviral vectors for applications like vaccine development and gene editing. nih.govmdpi.com

Engineering and Rational Design of Modified Vsv G Constructs

Generation of Chimeric and Mutant VSV-G for Modulated Tropism

The broad tropism of VSV-G is largely attributed to its interaction with the widely expressed Low-Density Lipoprotein Receptor (LDLR) and its family members. nih.govbiorxiv.org To achieve targeted cell entry and circumvent the limitations of this pantropism, researchers have developed chimeric and mutant forms of VSV-G. A primary strategy involves creating "receptor-blinded" VSV-G variants that no longer recognize LDLR, which are then fused with targeting moieties to redirect viral vectors to specific cell types. researchgate.net

Rational design, guided by the crystal structure of VSV-G bound to its receptor, has enabled the identification of key amino acid residues involved in this interaction. By introducing specific mutations, the affinity of VSV-G for LDLR can be abolished while preserving its crucial fusogenic activity, which is essential for releasing the viral content into the cell's cytoplasm. mdpi.cominteriusbio.com For instance, substituting isoleucine at position 182 with a negatively charged amino acid like glutamic acid or aspartic acid has been shown to eliminate transduction by vectors pseudotyped with the mutant glycoprotein (B1211001). interiusbio.com This detargeted VSV-G can then be retargeted by incorporating ligands such as single-chain variable fragments (scFv), designed ankyrin repeat proteins (DARPins), or natural receptor ligands. researchgate.net This approach has been successfully used to direct lentiviral vectors to various targets, including tumor-associated antigens like HER2 and immune cells expressing CD7, CD19, or CD20. researchgate.netmdpi.com

These chimeric constructs effectively combine the robust fusogenic machinery of VSV-G with the specificity of a targeting domain, paving the way for targeted in vivo therapies. researchgate.net

Table 1: Examples of Mutant VSV-G for Modulated Tropism

Target ReceptorVSV-G Modification StrategyTargeting MoietyResearch FindingCitation
HER2Abolished LDLR binding and N-terminal insertion of nanobody.Anti-HER2 nanobodyGenerated VSV and lentiviruses that specifically infect HER2-expressing cells. researchgate.net
CD7Introduction of negatively charged side chains (e.g., at position 182) to destabilize interaction with LDLR.CD7 binder proteinEnabled targeted delivery to CD7+ T-cells and NK cells for in vivo generation of CAR-T and CAR-NK cells. mdpi.com
General (Detargeting)Substitution of isoleucine at position 182 with glutamic acid or aspartic acid.None (detargeted)Abolished transduction via the native LDLR, creating a "blind" fusogen ready for retargeting. interiusbio.com

Insertion of Heterologous Peptides and Antigens into VSV-G Structure

Beyond altering tropism, the VSV-G protein structure has proven to be remarkably tolerant to the insertion of foreign peptides and even entire antigens. This capability allows VSV-G to function as a display platform, presenting these heterologous sequences on the surface of a viral particle or a cell. The location for inserting these peptides is critical, as it must not disrupt the proper folding, stability, and function of the VSV-G protein itself. researchgate.net

Researchers have identified several permissive sites within the VSV-G sequence where peptides can be inserted. researchgate.netgoogle.com One study successfully identified seven sites on VSV-G that tolerated the insertion of a 9-residue cyclic RGD peptide, a ligand that targets tumor vasculature. acs.org Another study demonstrated that peptides up to 16 amino acids, such as an antigenic epitope from HIV-1, could be inserted into a permissive site in the G protein of a replication-competent VSV. researchgate.net These modifications can be used to generate virus-based vaccines designed to elicit neutralizing antibodies against the inserted epitope. google.comgoogle.com

The insertion of larger protein domains, such as single-chain variable fragments (scFv), has also been achieved, typically at the N-terminus of the VSV-G protein. nih.govresearchgate.net This strategy is often employed for retargeting purposes, as discussed in the previous section. The ability to insert antigenic fragments directly into the VSV-G backbone and demonstrate that the modified protein retains its immunogenic properties opens up possibilities for creating novel vaccines where the antigen is an integral part of the viral glycoprotein. google.comgoogle.com

Table 2: Insertion of Heterologous Peptides in VSV-G

Inserted Peptide/AntigenInsertion Site StrategyPurposeOutcomeCitation
Tumor epitopesInsertion into specific sites such as positions 18, 51, 191, and others.Cancer immunotherapyDNA immunization with the modified VSV-G sequence led to a significant effect on tumor growth. google.com
HIV-1 neutralizing epitopeInsertion into a permissive site.HIV vaccine developmentThe modified VSV-G was used to construct a virus-based vaccine intended to promote the generation of neutralizing antibodies. google.comgoogle.com
Cyclic RGD peptide (cRGD)Seven different sites identified on the VSV-G surface.Targeting tumor vasculatureSuccessfully rescued VSV displaying the cRGD ligand, enabling targeted binding. acs.org
Single-chain antibody fragments (scFv)N-terminus of the G protein.Targeting tumor-specific antigensReplication-competent VSVs displaying functional scFvs were rescued efficiently. researchgate.net

Adjuvant Effects of VSV-G in Nucleic Acid-Based Immunization Strategies

Nucleic acid vaccines, particularly DNA vaccines, have faced challenges due to their limited immunogenicity in clinical settings. google.comresearchgate.net A key strategy to overcome this is the use of molecular adjuvants co-delivered with the vaccine antigen. VSV-G itself has been identified as a potent adjuvant that can significantly enhance the potency of DNA vaccines. google.comgoogle.comresearchgate.net

When a plasmid encoding VSV-G is co-administered with a plasmid encoding a target antigen, it can significantly boost the resulting immune response. google.com The adjuvant properties of VSV-G are linked to its ability to be recognized by the innate immune system and to induce the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells. researchgate.net Studies have shown that cells expressing VSV-G can stimulate bone marrow-derived dendritic cells (BMDCs), leading to the upregulation of co-stimulatory molecules like CD80 and CD86, which are crucial for priming T-cell responses. researchgate.net

Furthermore, the fusogenic nature of VSV-G can facilitate the delivery of antigens. google.com By pseudotyping viral-like particles or forming complexes with plasmid DNA, VSV-G can enhance the uptake and presentation of antigens by APCs, leading to more robust T-cell activation. acs.orgresearchgate.net This adjuvant effect has been demonstrated to slow cancer progression and prolong survival in preclinical models, highlighting the potential of VSV-G as a critical component in the development of more effective nucleic acid-based vaccines for cancer and infectious diseases. google.com

Methodological Frameworks in Vsv G Peptide Acetate and Glycoprotein Research

Pseudovirus-Based Assays for Characterizing Viral Entry and Inhibition

Pseudovirus-based assays are a cornerstone of virological research, providing a safe and versatile system to study viral entry mechanisms and screen for inhibitory compounds. These systems typically utilize a replication-deficient viral core, often from a retrovirus like murine leukemia virus (MLV) or human immunodeficiency virus (HIV), which is then "pseudotyped" with a heterologous viral envelope glycoprotein (B1211001), such as the Vesicular Stomatitis Virus G-protein (VSV-G). nih.govnih.govnih.gov The resulting pseudoviruses are capable of a single round of infection, with entry into host cells dictated by the specificity of the incorporated envelope protein. nih.gov

VSV-G is frequently used as a positive control in these assays due to its broad tropism, allowing efficient entry into a wide range of cell types. nih.govacs.org This is contrasted with pseudoviruses bearing other viral envelopes, such as the SARS-CoV spike protein, to specifically study their entry and inhibition. nih.govnih.gov For instance, in the development of inhibitors for other viruses like Influenza A Virus (IAV), VSV-G pseudoviruses serve as a crucial negative control. plos.org Researchers can test whether a potential inhibitor specifically blocks the entry of the virus of interest (e.g., IAV) without affecting the entry of VSV-G pseudotyped particles, thus confirming the inhibitor's specific mechanism of action. plos.org

The utility of these assays extends to the quantitative assessment of viral neutralization. Neutralization assays measure the ability of antibodies in a serum sample to block viral infection. asm.orgfraunhofer.de In a typical setup, pseudoviruses carrying a reporter gene, such as green fluorescent protein (GFP) or luciferase, are incubated with serial dilutions of serum before being added to susceptible cells. nih.govfraunhofer.de The level of infection, and therefore the potency of the neutralizing antibodies, is determined by measuring the expression of the reporter gene. nih.gov This methodology has been instrumental in profiling the neutralizing antibody response to various viral infections and in evaluating the efficacy of vaccine candidates. nih.govmdpi.com

In Vitro Translation Systems for Glycoprotein Synthesis and Processing Studies

In vitro translation systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, have been pivotal in dissecting the synthesis and post-translational modifications of viral glycoproteins like VSV-G. nih.govpnas.org These cell-free systems allow for the controlled synthesis of proteins from their corresponding messenger RNA (mRNA). nih.govescholarship.org

Early studies using these systems demonstrated that the translation of VSV mRNA in the absence of microsomal membranes produces an unglycosylated form of the G protein (termed G1), which has a lower molecular weight than the mature, glycosylated G protein found in virions. pnas.org However, when microsomal membranes are included in the in vitro translation reaction, a glycosylated form of the G protein (termed G2) is synthesized. pnas.org This G2 protein can be further processed to the fully mature G protein. pnas.org

These experiments were crucial in establishing that glycosylation of VSV-G is a co-translational or shortly post-translational event that occurs as the nascent polypeptide chain is inserted into the endoplasmic reticulum membrane. acs.orgnih.govpnas.org Further analysis using endoglycosidases and affinity chromatography with lectins like concanavalin (B7782731) A confirmed the glycoprotein nature of the in vitro synthesized product. pnas.org

Interestingly, research has also shown the in vitro synthesis of a shorter, soluble form of the G protein (Gs), which lacks the membrane-anchoring domain. nih.gov The formation of Gs protein appears to be independent of proteolytic activity and occurs during or shortly after translation, suggesting a more complex regulation of G protein expression than initially thought. nih.gov

Advanced Spectroscopic and Structural Biology Techniques for VSV-G Analysis

The three-dimensional structure of the VSV-G protein in its different conformational states is critical to understanding its function in viral attachment and membrane fusion. Advanced techniques in structural biology have provided invaluable insights into the molecular architecture of VSV-G.

Cryo-Electron Microscopy for Structural Elucidation of VSV-G and Antibody Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of viral glycoproteins, including VSV-G. nih.govresearchgate.netnih.gov This technique involves flash-freezing purified virus particles or protein complexes in a thin layer of vitreous ice, preserving their native structure. nih.gov The samples are then imaged using an electron microscope, and the resulting two-dimensional images are computationally reconstructed to generate a three-dimensional model. nih.govnih.gov

Furthermore, cryo-EM has been employed to determine the structure of VSV-G in complex with neutralizing antibodies. researchgate.net By visualizing the antibody-antigen interface, researchers can precisely map the epitopes recognized by these antibodies and understand the molecular basis of their neutralizing activity. researchgate.net For example, a study using cryo-EM revealed the structure of VSV-G in complex with the Fab fragment of the neutralizing antibody 8G5F11, providing insights into how this antibody inhibits viral entry. researchgate.net

Immunological Characterization of VSV-G: Epitope Mapping and Antibody Neutralization Profiling

Understanding the immunological properties of VSV-G is crucial for vaccine development and for its use in generating pseudotyped viruses. This involves identifying the specific regions of the protein, known as epitopes, that are recognized by the immune system, particularly by neutralizing antibodies.

Epitope mapping studies have utilized a variety of techniques to pinpoint the binding sites of monoclonal antibodies (mAbs) on the VSV-G protein. One common approach involves generating chimeric G proteins, where segments of the VSV-G from one serotype (e.g., Indiana) are swapped with those from another (e.g., New Jersey). nih.govasm.orgresearchgate.net By testing the binding of serotype-specific mAbs to these chimeras, researchers can narrow down the location of the epitope to a specific region of the protein. nih.govasm.org Site-directed mutagenesis can then be used to identify the key amino acid residues within that region that are critical for antibody binding. asm.org

These studies have successfully mapped the epitopes of several neutralizing mAbs. For example, the epitope for the mAb IE9F9, which specifically neutralizes the Indiana serotype of VSV, was mapped to a region near the receptor-binding site. asm.org This antibody was shown to compete with the low-density lipoprotein receptor (LDLR), the primary receptor for VSV, for binding to the G protein. asm.org In contrast, the mAb 8G5F11, which can neutralize multiple vesiculoviruses, binds to a different region involved in the conformational changes leading to membrane fusion. researchgate.netasm.org

Emerging Research Trajectories and Future Prospects of Vsv G Peptide Acetate

Refinement of VSV-G Expression Levels for Optimal Vector Performance and Stability

The expression level of the VSV-G protein on the surface of a viral vector is a critical parameter that directly influences the vector's transduction efficiency and physical stability. While high levels of VSV-G can enhance infectivity, they can also induce cytotoxicity and compromise the structural integrity of the vector particles. ucl.ac.uk

Further research into baculovirus systems has compared the timing of VSV-G expression by placing it under the control of early (ie1), late (gp64), or very late (p10) baculoviral promoters. nih.gov Results showed a strong correlation between the level of VSV-G incorporation and transduction efficiency, with the very late p10 promoter yielding the highest protein expression and subsequent transduction capacity. nih.gov This strategy of maximizing glycoprotein (B1211001) expression during the late phase of production offers a pathway to enhance mammalian cell transduction without negatively impacting the yield of viral particles in the insect cell production system. nih.gov The inherent stability of VSV-G pseudotyped vectors also allows them to be concentrated to high titers via ultracentrifugation, a process many other viral envelopes cannot withstand. ispe.org

Table 1: Impact of Promoter Choice on VSV-G Expression and Vector Characteristics

PromoterRelative VSV-G Expression LevelEffect on Vector StabilityEffect on Transduction EfficiencyReference
polH (Hyperactive)HighReduced stability, impaired morphologyHigh, but with associated cytotoxicity ucl.ac.ukresearchgate.net
Orf-13Low (&lt;5% of polH)Improved integrity and stabilityComparable to polH, without cytotoxicity ucl.ac.ukresearchgate.net
Orf-81Low (&lt;5% of polH)Improved integrity and stabilityComparable to polH, without cytotoxicity ucl.ac.ukresearchgate.net
p10 (Very Late)Highest among tested temporal promotersHigh stabilityHighest transduction capacity nih.gov

Innovation in Continuous Production Systems for Therapeutic Viral Vectors

The production of lentiviral vectors (LVs) for clinical applications faces a significant hurdle: scaling up manufacturing to meet demand. Traditional batch production methods, which rely on transient transfection of plasmids into adherent cell cultures, are difficult to scale and can be prohibitively expensive. researchgate.net Continuous biomanufacturing offers a transformative solution, promising higher productivity, improved consistency, and lower costs. ispe.orginsights.bio However, the cytotoxicity of the VSV-G protein when expressed constitutively has historically been a major obstacle to developing the stable producer cell lines required for continuous systems. ucl.ac.ukpnas.org

To circumvent this toxicity, researchers have developed inducible expression systems. ucl.ac.ukpnas.org These systems, such as the tetracycline-inducible (Tet-On/Off) systems, keep the expression of the toxic VSV-G gene switched off during the cell growth phase and turn it on only when vector production is desired. ucl.ac.ukpnas.orgtakarabio.com This allows for the creation of stable packaging cell lines that can be grown to high densities before production is initiated. nih.gov Research has demonstrated that stable, inducible producer cell lines can be generated in under two months and can maintain high productivity for extended periods, with one study reporting stable production for up to 29 consecutive days in a bioreactor perfusion process. nih.gov

Another innovative approach involves exploring alternative vesiculovirus G proteins that are less cytotoxic than the standard VSV-G from the Indiana strain. ucl.ac.uk Studies have shown that G proteins from other vesiculoviruses, such as Cocal virus (COCV), Piry virus (PIRYV), and Maraba virus (MARAV), can be constitutively expressed in cells without significant toxic effects. ucl.ac.uk These alternative envelopes produce infectious particles that are similarly robust, capable of withstanding concentration and freeze-thawing. ucl.ac.uk

The move from adherent to suspension cultures in scalable bioreactors, such as fixed-bed bioreactors, is another key innovation. nih.gov These systems facilitate the continuous harvesting of viral vectors from the cell culture medium, which is particularly advantageous for labile products like lentiviruses. mdpi.com Combining stable producer cell lines with perfusion and continuous downstream processing technologies is paving the way for integrated, end-to-end manufacturing platforms that can meet the growing clinical demand for viral vectors. ispe.orgmdpi.com

Advancement of Purification Methodologies for Biopharmaceutical Applications

The purification of viral vectors is a critical step in biomanufacturing, as it must effectively remove impurities like host cell proteins (HCPs) and DNA while maximizing the recovery of functional, infectious particles. researchgate.net Traditional purification methods for lentiviruses, such as ion-exchange and size-exclusion chromatography, often suffer from long processing times and low yields, which increases costs. researchgate.netfrontiersin.org

A significant advancement in this area is the development of affinity chromatography ligands that specifically target the VSV-G protein. This approach offers much higher selectivity and can dramatically improve purification efficiency. Recent research has focused on discovering and optimizing short peptide ligands for this purpose. researchgate.net Using a combination of screening technologies and computational design, researchers have identified novel peptide sequences that bind to VSV-G with high affinity and selectivity. researchgate.net

Two such peptide ligands, GKEAAFAA and SRAFVGDADRD, have shown particular promise. researchgate.netfrontiersin.org When conjugated to a chromatography resin, these peptides achieved high product yields (40-60%) under mild elution conditions (neutral pH with 0.65 M NaCl), which is crucial for preserving the integrity of labile lentiviral vectors. researchgate.netfrontiersin.org Furthermore, these peptide-based adsorbents demonstrated a remarkable binding capacity and were highly effective at clearing impurities, achieving up to a 220-fold reduction in host cell proteins. researchgate.netfrontiersin.org The GKEAAFAA ligand also showed high resistance to caustic cleaning procedures, a critical attribute for reusable components in an industrial manufacturing setting. researchgate.netfrontiersin.org This move towards affinity purification using bespoke peptide ligands represents a major step forward in creating more efficient, scalable, and cost-effective downstream processes for VSV-G pseudotyped vectors. researchgate.net

Table 2: Performance of VSV-G-Targeting Affinity Peptides

Peptide LigandBinding Capacity (TU/mL of resin)Product Yield (Transducing Particles)Host Cell Protein (HCP) ReductionReference
GKEAAFAAUp to 3 x 10⁹40% - 50%Up to 220-fold researchgate.netfrontiersin.org
SRAFVGDADRDUp to 3 x 10⁹40% - 50%Up to 220-fold researchgate.netfrontiersin.org

Q & A

Q. What is the structural composition of VSV-G Peptide acetate, and how does it influence its functional applications?

The peptide consists of 11 amino acids (YTDIEMNRLGK) derived from the vesicular stomatitis virus glycoprotein (VSV-G). Its molecular formula is C₅₇H₉₄N₁₆O₁₉S (MW: 1339.52), with solubility ≥30.6 mg/mL in water and ≥134 mg/mL in DMSO . The hydrophilic residues (e.g., Arg, Lys) enable membrane fusion, critical for pseudotyping viral vectors . Researchers should verify batch-specific solubility using vendor-provided COA data to avoid experimental variability .

Q. How is this compound used in lentiviral vector pseudotyping?

VSV-G enables broad tropism by binding to LDL receptors on mammalian cells. Methodologically:

  • Co-transfect HEK293T cells with lentiviral backbone, packaging plasmids (e.g., psPAX2), and VSV-G plasmid .
  • Harvest viral supernatant at 48–72 hours post-transfection.
  • Validate transduction efficiency via flow cytometry or fluorescent reporters .
    Note: Avoid freeze-thaw cycles, as VSV-G stability drops after 1–2 cycles .

Q. What are the optimal storage conditions for this compound?

  • Lyophilized powder: Store at -20°C (3 years) or -80°C (extended stability) .
  • Reconstituted solutions: Aliquot and store at -80°C for ≤1 month to prevent degradation .
  • Avoid moisture and organic solvents (e.g., EtOH), which reduce bioactivity .

Advanced Research Questions

Q. How to resolve contradictions in reported VSV-G Peptide solubility across studies?

Discrepancies arise from batch-specific purity (e.g., 99.99% vs. >98%) and buffer formulations. For example:

  • APExBIO reports ≥30.6 mg/mL in H₂O , while MedChemExpress notes DMSO as the primary solvent .
  • Recommendation: Pre-test solubility in target buffers (e.g., PBS or TBS) and validate via HPLC or mass spectrometry .

Q. What experimental designs mitigate nonspecific binding in VSV-G-tagged protein purification?

  • Use competitive elution with 100–400 µg/mL VSV-G Peptide to displace tagged proteins from anti-VSV-G antibodies .
  • Include negative controls (e.g., untagged proteins) in immunoprecipitation (IP) to assess background noise .
  • Optimize peptide-to-antibody ratios (e.g., 1:10 molar ratio) to minimize cross-reactivity .

Q. How does VSV-G Peptide inhibit vesicular transport in Golgi studies?

The COOH-terminal peptide (YTDIEMNRLGK) competes with native VSV-G for Rab8 GTPase binding, blocking TGN-to-plasma membrane transport. Key steps:

  • Treat cells with 50 µM peptide for 50% inhibition of VSV-G transport .
  • Validate via pulse-chase assays and confocal microscopy .

Q. What strategies enhance VSV-G-mediated transduction in refractory cell types?

  • Pre-treat cells with polybrene (8 µg/mL) to neutralize charge repulsion .
  • Use spinoculation (centrifugation at 1,200 × g, 32°C, 2 hours) to increase viral adhesion .
  • Screen alternative pseudotyping envelopes (e.g., Rabies-G) if VSV-G fails .

Q. How to address variability in VSV-G fusion assays?

  • Standardize cell density (e.g., 70–80% confluency) and serum-free conditions during fusion .
  • Quantify fusion via cytoplasmic dye transfer (e.g., CMFDA) and normalize to negative controls .

Methodological Tables

Q. Table 1. This compound Properties

PropertyValueSource
Molecular Weight1339.52 (C₅₇H₉₄N₁₆O₁₉S)
Solubility (H₂O)≥30.6 mg/mL
Purity≥99.99% (HPLC)
Storage Stability-80°C (lyophilized, 2 years)

Q. Table 2. Recommended Elution Conditions

ApplicationPeptide ConcentrationBuffer
Immunoprecipitation100–400 µg/mLTBS/pH 7.4
Competitive ELISA50–200 µg/mLPBS/Tween-20

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.